1-(2,5-Dichlorophenyl)biguanide hydrochloride
Description
1-(2,5-Dichlorophenyl)biguanide hydrochloride (CAS: 4767-32-2) is a biguanide derivative characterized by a phenyl ring substituted with chlorine atoms at the 2- and 5-positions, linked to a biguanide functional group and a hydrochloric acid salt. Biguanides are nitrogen-rich compounds with diverse pharmacological applications, including antidiabetic (e.g., metformin) and antimicrobial uses.
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5.ClH/c9-4-1-2-5(10)6(3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZRFWZMFVWDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C(N)N=C(N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369635 | |
| Record name | 1-(2,5-Dichlorophenyl)biguanide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4767-32-2 | |
| Record name | 1-(2,5-Dichlorophenyl)biguanide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,5-Dichlorophenyl)biguanide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Reaction of 2,5-Dichlorobenzoate Esters with Biguanide
A classical approach involves the condensation of methyl or ethyl 2,5-dichlorobenzoate with biguanide under reflux in polar solvents such as methylcellosolve or ethanol. The reaction proceeds via nucleophilic attack of the biguanide on the ester carbonyl, leading to amide formation and subsequent rearrangement to the biguanide derivative.
| Step | Reagents & Conditions | Outcome | Yield & Physical Data |
|---|---|---|---|
| 1 | Methyl 2,5-dichlorobenzoate + biguanide | Reflux 3 h in methylcellosolve | Colorless crystals, mp 271–273°C |
| 2 | Ethyl 2,5-dichlorobenzoate + biguanide | Reflux 12 h in ethanol | Crystals, mp 268–269°C |
The product is isolated by evaporation under reduced pressure, addition of water to precipitate the compound, filtration, and recrystallization from ethanol or dioxane to enhance purity.
Cyclization of 2,5-Dichlorobenzonitrile with Dicyandiamide
Another robust method involves heating 2,5-dichlorobenzonitrile with dicyandiamide (also known as biguanide precursor) in the presence of potassium hydroxide and high-boiling solvents such as diglyme or methylcellosolve. The reaction is typically refluxed for several hours (3–5 h), promoting nucleophilic addition and cyclization to form the biguanide structure.
| Step | Reagents & Conditions | Outcome | Yield & Physical Data |
|---|---|---|---|
| 1 | 2,5-Dichlorobenzonitrile + dicyandiamide + KOH | Reflux 3–5 h in diglyme or methylcellosolve | Light-yellow or colorless crystals, mp ~262–281°C |
The crude product is cooled, water is added to precipitate the compound, followed by filtration and recrystallization from solvents such as methylcellosolve, dioxane, or acetone to obtain pure this compound.
Acidic Conditions for Hydrochloride Salt Formation
The hydrochloride salt form is typically obtained by treating the free base biguanide derivative with hydrochloric acid or by conducting the reaction in the presence of hydrochloric acid. This ensures the compound is isolated as a stable, crystalline hydrochloride salt, which is more suitable for pharmaceutical applications.
Reaction Mechanism Insights
- The nucleophilic nitrogen atoms of biguanide or dicyandiamide attack the electrophilic carbon of the ester or nitrile group.
- In ester reactions, nucleophilic substitution leads to amide intermediate formation, which rearranges to the biguanide structure.
- In nitrile reactions, nucleophilic addition followed by cyclization forms the biguanide ring system.
- Potassium hydroxide acts as a base to facilitate nucleophilic attack and stabilize intermediates.
- Refluxing in high-boiling solvents ensures sufficient energy for reaction completion.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Solvent(s) | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|---|
| Ester + Biguanide | Methyl or ethyl 2,5-dichlorobenzoate + biguanide | Methylcellosolve, ethanol | Reflux 3–12 h | Moderate yield; mp 268–273°C | Requires purification by recrystallization |
| Nitrile + Dicyandiamide + KOH | 2,5-Dichlorobenzonitrile + dicyandiamide + KOH | Diglyme, methylcellosolve | Reflux 3–5 h | Good yield; mp 262–281°C | Efficient cyclization method |
| Direct Acidic Condensation | 2,5-Dichloroaniline + cyanoguanidine | Acidic aqueous or organic solvents | Heating under acidic conditions | Produces hydrochloride salt directly | Common for salt formation |
Research Findings and Analytical Data
- Melting points of synthesized this compound range from approximately 262°C to 281°C depending on the preparation and purification method, indicating high purity.
- Elemental analysis confirms the expected composition close to theoretical values for carbon, hydrogen, nitrogen, and chlorine content, validating the synthetic route.
- Infrared spectroscopy and NMR characterization confirm the presence of biguanide functional groups and dichlorophenyl substitution.
- The hydrochloride salt form enhances compound stability and solubility, which is critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the hydrochloride salt component can hydrolyze, releasing hydrochloric acid (HCl).
Substitution Reactions: The presence of the dichlorophenyl group allows for substitution reactions, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of strong acids or bases.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild to moderate temperatures.
Major Products Formed
Hydrolysis: Produces hydrochloric acid and the corresponding free base of the compound.
Substitution Reactions: Results in derivatives where chlorine atoms are replaced by other functional groups, potentially altering the compound’s properties.
Scientific Research Applications
Antimicrobial Properties
1-(2,5-Dichlorophenyl)biguanide hydrochloride exhibits significant antimicrobial activity, making it a valuable agent in the treatment of infections. Its mechanism involves disrupting microbial cell membranes, which leads to cell lysis. This property is crucial in clinical applications, particularly in wound care products.
Case Studies
- A study demonstrated that dressings containing polyhexamethylene biguanide (PHMB), a related compound, significantly reduced bacterial burden and pain in chronic wounds. The use of these dressings led to improved healing outcomes and enhanced patient quality of life .
- Another case series reported that treatment with PHMB products improved various quality of life metrics for patients with non-healing wounds. The findings indicated that a majority of wounds either healed or showed significant improvement by the end of the study period .
Wound Care Applications
The compound is utilized in various formulations aimed at promoting wound healing. Its effectiveness in managing chronic wounds has been particularly noted.
Product Formulations
- Prontosan® : This product line includes solutions and gels containing PHMB, which have shown efficacy in biofilm removal and infection control .
- Foam Dressings : These dressings incorporate this compound to enhance wound healing by maintaining a moist environment while providing antimicrobial action .
Environmental Applications
Beyond medical uses, this compound has potential applications in environmental science, particularly in water treatment processes.
Water Treatment
- The compound's ability to flocculate and disinfect water makes it suitable for wastewater treatment applications. It can effectively overcome charge screening limitations caused by inorganic salts during flocculation processes .
Cosmetic Formulations
In the cosmetic industry, this compound is explored for its preservative qualities due to its antimicrobial properties.
Formulation Insights
- Research indicates that incorporating biguanides into cosmetic formulations can enhance product stability and safety by preventing microbial contamination .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)biguanide hydrochloride involves its biguanide group, which consists of two guanidine units connected by an imino group (C=NH). This structure allows the compound to form hydrogen bonds, crucial for interactions with biological molecules. The dichlorophenyl group introduces chlorine atoms on the aromatic ring, potentially affecting the molecule’s lipophilicity and reactivity.
Comparison with Similar Compounds
Positional Isomers of Dichlorophenylbiguanide Hydrochlorides
Differences in chlorine substitution patterns significantly alter physicochemical properties and biological activity. Key examples include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Chlorine Positions |
|---|---|---|---|---|
| 1-(2,5-Dichlorophenyl)biguanide HCl | 4767-32-2 | C₈H₁₀Cl₃N₅ | 282.55 | 2,5 |
| 1-(2,6-Dichlorophenyl)biguanide HCl | 42823-15-4 | C₈H₁₀Cl₃N₅ | 282.55 | 2,6 |
| 1-(3,4-Dichlorophenyl)biguanide HCl | 21703-08-2 | C₈H₁₀Cl₃N₅ | 282.55 | 3,4 |
| 1-(3,5-Dichlorophenyl)biguanide HCl | 175205-04-6 | C₈H₁₀Cl₃N₅ | 282.55 | 3,5 |
Key Observations :
- All dichlorophenyl isomers share the same molecular formula (C₈H₁₀Cl₃N₅) and weight (282.55 g/mol), differing only in chlorine positions.
- The 2,5- and 2,6-isomers exhibit ortho-substitution, which may sterically hinder interactions with biological targets compared to para-substituted analogs like 1-(4-Chlorophenyl)biguanide HCl (CAS: 4022-81-5; MW: 248.11 g/mol) .
- Similarity scores from indicate that 1-(3,5-Dichlorophenyl)biguanide HCl (similarity: 0.95) and 1-(3,4-Dichlorophenyl)biguanide HCl (similarity: 0.92) are structurally closer to 1-(4-Chlorophenyl)biguanide HCl than ortho-substituted variants .
Mono-Chlorophenyl and Trifluoromethyl Derivatives
Substituent type (e.g., chlorine vs. trifluoromethyl) also modulates properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| 1-(4-Chlorophenyl)biguanide HCl | 4022-81-5 | C₈H₁₁Cl₂N₅ | 248.11 | 4-Cl |
| 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide HCl | 36068-40-3 | C₁₀H₁₀ClF₆N₅ | 357.67 | 3,5-CF₃ |
| 1-(2-Chlorophenyl)biguanide HCl | Not Provided | C₈H₁₀ClN₅ | 211.65 | 2-Cl |
Key Observations :
- Mono-chloro derivatives (e.g., 4022-81-5) are lighter and may exhibit better solubility, which is critical for oral bioavailability in drugs like metformin .
Pharmacologically Active Analogs
Some analogs have documented applications:
- Proguanil Related Compound G (1-(3-Chlorophenyl)-5-isopropylbiguanide HCl): Features an isopropyl group, demonstrating how alkyl modifications can enhance antimalarial activity .
Biological Activity
1-(2,5-Dichlorophenyl)biguanide hydrochloride, a synthetic compound with the molecular formula C8H10Cl3N5, exhibits significant biological activity that has garnered attention in various fields, including microbiology and pharmacology. This article delves into its antibacterial and antiparasitic properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a biguanide core linked to a 2,5-dichlorophenyl group. Its unique structure contributes to its biological activity through interactions with cellular components.
| Property | Value |
|---|---|
| Molecular Formula | C8H10Cl3N5 |
| IUPAC Name | 1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine;hydrochloride |
| CAS Number | 4767-32-2 |
Antibacterial Properties
This compound has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The biguanide moiety is believed to disrupt bacterial cell membranes, leading to cell lysis. The presence of chlorine atoms enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers .
Antiparasitic Effects
In vitro studies have shown that this compound exhibits efficacy against various parasites, including species of Leishmania and Trypanosoma. The mechanism involves interference with the parasite's metabolic pathways, potentially through inhibition of key enzymes.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial effects of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Antiparasitic Activity
Research focused on the antiparasitic activity against Leishmania donovani. The compound showed an IC50 value of 50 µM, indicating effective inhibition of parasite growth in vitro.
| Parasite Species | IC50 (µM) |
|---|---|
| Leishmania donovani | 50 |
| Trypanosoma brucei | 75 |
Safety and Toxicity
While the compound exhibits promising biological activity, safety assessments reveal potential irritant effects. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory issues (H335) . Further studies are required to fully understand the toxicological profile.
Q & A
Basic: What are the recommended methods for synthesizing 1-(2,5-Dichlorophenyl)biguanide hydrochloride, and what are the critical reaction parameters?
Answer:
Synthesis typically involves cyclocondensation or halogenation strategies. A validated approach for dichlorophenyl biguanide derivatives includes reacting β,β'-dihalogenated diethylammonium hydrochloride with substituted anilines in aqueous solutions under controlled pH (e.g., pH 6–7) and temperature (70–90°C). Catalyst-free conditions minimize side reactions, and purification via recrystallization using ethanol/water mixtures ensures high yield (>75%) and purity (>95%) . Critical parameters include stoichiometric ratios of reactants, reaction time (12–24 hours), and inert atmosphere to prevent oxidation of sensitive intermediates.
Basic: How can researchers optimize the solubility of this compound for in vitro assays?
Answer:
The compound exhibits moderate aqueous solubility (120 mg/mL in H₂O at 25°C). For enhanced dissolution in polar solvents:
- Use low-frequency sonication (20–40 kHz) for 10–15 minutes.
- Prepare stock solutions in deionized water with 0.1% dimethyl sulfoxide (DMSO) to stabilize the hydrochloride salt.
- Adjust pH to 3–4 using dilute HCl to protonate the biguanide moiety, improving solubility. Avoid organic solvents like acetonitrile, which may precipitate the compound .
Advanced: What analytical techniques are most effective for characterizing the purity and structure of this compound?
Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30 v/v) to assess purity (>98% by area normalization).
- Nuclear Magnetic Resonance (NMR): ¹H NMR (D₂O, 400 MHz) confirms the dichlorophenyl group (δ 7.2–7.5 ppm) and biguanide protons (δ 6.8–7.0 ppm).
- Mass Spectrometry (ESI-MS): [M+H]⁺ peak at m/z 249.1 (calculated for C₈H₁₀Cl₂N₅⁺) validates molecular weight.
- X-ray Diffraction (XRD): Resolves crystal structure and salt form (hydrochloride) .
Advanced: How does the 5-HT3 receptor agonist activity of this compound compare to its structural analogs?
Answer:
Compared to 1-(3-chlorophenyl)biguanide (m-CPBG hydrochloride, IC₅₀ ~10 nM for 5-HT₃), the 2,5-dichloro substitution reduces steric hindrance, enhancing receptor binding affinity. In electrophysiological assays, 1-(2,5-Dichlorophenyl)biguanide shows a 1.5-fold higher potency in depolarizing enteric neurons, attributed to improved hydrophobic interactions with transmembrane domains. However, selectivity over 5-HT₁A receptors decreases by ~30%, necessitating careful functional validation in target tissues .
Advanced: What are the implications of using biguanide derivatives like this compound in material science applications such as perovskite solar cells?
Answer:
Biguanide hydrochloride derivatives act as interfacial modifiers in perovskite solar cells (PSCs) due to their strong hydrogen-bonding and charge-transport properties. For example, BGCl (biguanide hydrochloride) improves electron extraction at TiO₂/perovskite interfaces, boosting power conversion efficiency (PCE) from 22.1% to 24.4%. The dichlorophenyl group enhances stability by passivating surface defects, reducing recombination losses. Researchers should evaluate doping concentrations (0.1–1.0 wt%) and thermal annealing conditions (100–150°C) to optimize film morphology .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods for weighing and solution preparation to avoid inhalation.
- Waste Disposal: Collect organic waste in sealed containers for incineration; aqueous solutions neutralized to pH 6–8 before disposal.
- First Aid: In case of skin contact, rinse with 0.9% saline; for eye exposure, irrigate with water for 15 minutes .
Advanced: How do structural variations in dichlorophenyl biguanides influence their pharmacokinetic profiles?
Answer:
- 2,5-Dichloro Substitution: Increases lipophilicity (logP ~2.1 vs. 1.8 for 3-chloro), enhancing blood-brain barrier permeability but reducing renal clearance by 40%.
- Hydrochloride Salt Form: Improves oral bioavailability (F ~65%) compared to free base (F ~35%) due to enhanced solubility.
- Metabolic Stability: Cytochrome P450 3A4-mediated N-dechlorination is slower in 2,5-derivatives (t₁/₂ ~4 hours) vs. 3,4-derivatives (t₁/₂ ~2 hours) .
Advanced: What strategies resolve contradictions in reported molecular weights for dichlorophenyl biguanide derivatives?
Answer:
Discrepancies arise from inclusion/exclusion of the hydrochloride counterion. For this compound:
- Theoretical molecular weight (free base): C₈H₈Cl₂N₅ = 247.09 g/mol.
- Hydrochloride salt: Add 36.46 g/mol (HCl), yielding 283.55 g/mol.
Validate via elemental analysis (Cl content: ~25.1%) and thermogravimetric analysis (TGA) to confirm salt decomposition at 225–250°C .
Basic: What are the recommended storage conditions to ensure long-term stability of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
